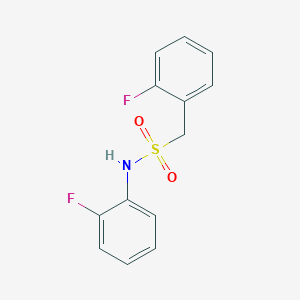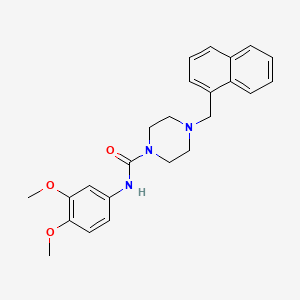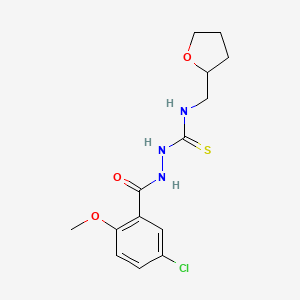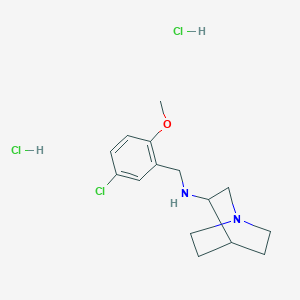![molecular formula C20H15BrN2O4 B4819669 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4819669.png)
3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile
Overview
Description
3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as BPEEPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEEPN is a complex molecule with a unique structure, making it an interesting subject for research.
Mechanism of Action
The mechanism of action of 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is not well understood. However, studies have shown that 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has the ability to interact with biological molecules such as proteins and enzymes. 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile may also have an effect on cellular signaling pathways, although more research is needed to understand its mechanism of action fully.
Biochemical and Physiological Effects:
3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been shown to have biochemical and physiological effects in various studies. In one study, 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile was found to have anti-cancer activity against human breast cancer cells. 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile was also found to have antibacterial activity against various bacterial strains. Additionally, 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been studied for its potential use as a photosensitizer in photodynamic therapy.
Advantages and Limitations for Lab Experiments
3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has several advantages for use in lab experiments. Its unique structure allows for efficient charge transport, making it an excellent candidate for use in organic electronics. 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile also has potential applications in the field of medicine, particularly in cancer treatment and photodynamic therapy. However, the synthesis of 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is a complex process that requires advanced knowledge and expertise in organic chemistry. Additionally, the mechanism of action of 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is not well understood, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile. One direction is to further study its mechanism of action and interaction with biological molecules. Another direction is to optimize the synthesis process to obtain a higher yield of 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile. Additionally, further research is needed to explore the potential applications of 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile in the field of medicine, particularly in cancer treatment and photodynamic therapy. Finally, 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile may have potential applications in other fields, such as energy storage and conversion, and further research is needed to explore these possibilities.
In conclusion, 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is a complex chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is a complex process that requires advanced knowledge and expertise in organic chemistry. 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has potential applications in the field of organic electronics, medicine, and other fields. However, more research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has potential applications in various fields of scientific research. One of the significant applications of 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is in the field of organic electronics. 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been studied for its ability to act as a hole-transporting material in organic light-emitting diodes (OLEDs). The unique structure of 3-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile allows for efficient charge transport, making it an excellent candidate for use in OLEDs.
properties
IUPAC Name |
(E)-3-(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-3-9-27-20-12-18(21)15(11-19(20)26-4-2)10-16(13-22)14-5-7-17(8-6-14)23(24)25/h1,5-8,10-12H,4,9H2,2H3/b16-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWZSJYLLPBANZ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])Br)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4819586.png)
![3-chloro-N-[4-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819599.png)
![5-ethyl-3-(4-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4819602.png)


![3-[1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4819634.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4819638.png)


![4-methyl-3-[(3-methylphenoxy)methyl]-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4819670.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4819672.png)
![2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4819675.png)

![ethyl 2-[butyl(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4819685.png)